molecular formula C11H8O3 B11906394 6-Methoxynaphthalene-1,4-dione CAS No. 29263-68-1

6-Methoxynaphthalene-1,4-dione

Cat. No.: B11906394
CAS No.: 29263-68-1
M. Wt: 188.18 g/mol
InChI Key: BIKKFRNAWPZBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxynaphthalene-1,4-dione is an organic compound with the molecular formula C11H8O4 It is a derivative of naphthoquinone, characterized by the presence of a methoxy group at the 6th position and a quinone structure at the 1,4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynaphthalene-1,4-dione can be achieved through several methods. One efficient method involves the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and environmentally benign nature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of nano copper (II) oxide as a catalyst is favored due to its high catalytic activity and reusability, making the process cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure allows for easy oxidation, forming different oxidized derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidized naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.

Scientific Research Applications

6-Methoxynaphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

29263-68-1

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3

InChI Key

BIKKFRNAWPZBQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.